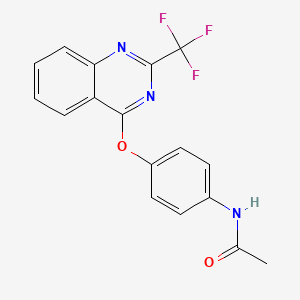
N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide is a useful research compound. Its molecular formula is C17H12F3N3O2 and its molecular weight is 347.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. The presence of a trifluoromethyl group and a quinazolinyl group suggests that it may interact with its targets through hydrogen bonding or other non-covalent interactions
Pharmacokinetics
The presence of a trifluoromethyl group could potentially enhance the compound’s metabolic stability, while the quinazolinyl group might influence its absorption and distribution .
Biological Activity
N-(4-((2-(Trifluoromethyl)-4-quinazolinyl)oxy)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, known for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.
- Molecular Formula : C17H12F3N3O2
- Molar Mass : 347.29 g/mol
- CAS Number : 341964-16-7
- Density : 1.4 g/cm³
- Boiling Point : 415.7 °C at 760 mmHg
- LogP : 3.07
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Acetylcholinesterase (AChE) Inhibition : Quinazoline derivatives have been reported to exhibit significant AChE inhibitory activity, which is crucial for the treatment of Alzheimer's disease. The presence of the trifluoromethyl group enhances the binding affinity to the enzyme's active site, thereby improving inhibitory efficacy .
- EGFR Inhibition : Research indicates that quinazoline derivatives can inhibit the epidermal growth factor receptor (EGFR), which is implicated in various cancers. Compounds similar to this compound have shown promising results against tumor cell lines, demonstrating IC50 values in the nanomolar range .
Biological Activity Data
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 0.23 μM | |
| EGFR Inhibition | EGFR (wild type) | 0.47 nM | |
| Cytotoxicity | A549 Cell Line | 0.77 μM | |
| Cytotoxicity | HT-29 Cell Line | 1.13 μM |
Case Studies
- Alzheimer's Disease Research : In a study focusing on AChE inhibitors, compounds structurally related to this compound displayed potent inhibitory effects with IC50 values significantly lower than traditional treatments like donepezil . This suggests a potential role for this compound in managing Alzheimer's disease.
- Cancer Therapeutics : A series of quinazoline derivatives were tested against various cancer cell lines, including A549 and HT-29. The results indicated that modifications at the C-4 position significantly influenced their anticancer activity, with some analogs exhibiting IC50 values comparable to established EGFR inhibitors like gefitinib .
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- The trifluoromethyl group enhances lipophilicity and may improve binding interactions with target proteins.
- The position and nature of substituents on the quinazoline ring are critical for determining biological activity.
- Electron-withdrawing groups at specific positions can enhance inhibitory effects against both AChE and EGFR .
Properties
IUPAC Name |
N-[4-[2-(trifluoromethyl)quinazolin-4-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-10(24)21-11-6-8-12(9-7-11)25-15-13-4-2-3-5-14(13)22-16(23-15)17(18,19)20/h2-9H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMADHPLICRGBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














